17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione
Description
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(1S,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione |
InChI |
InChI=1S/C21H30O3/c1-19-10-8-14(22)12-13(19)4-5-15-16(19)9-11-20(2)17(15)6-7-18(23)21(20,3)24/h12,15-17,24H,4-11H2,1-3H3/t15-,16-,17+,19+,20+,21-/m1/s1 |
InChI Key |
ICFLNIOJLONJAO-BZYBLJFLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC(=O)[C@@]4(C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)C4(C)O)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Steroidal Precursors
The core approach involves starting from structurally related steroidal compounds such as 17-oxygenated androstane derivatives, which are subjected to selective oxidation. A common pathway involves oxidation at specific positions of the steroid nucleus to introduce the keto groups at C-3 and C-17, with subsequent hydroxylation at C-17α.
- The oxidation of 17α-hydroxy steroids using reagents like chromic acid (Jones reagent) or potassium permanganate facilitates the formation of 3,17-dione derivatives.
- For example, oxidation of 17α-hydroxy-17a-methyl derivatives yields the corresponding 3,17-dione, which is a precursor to the target compound.
Reduction and Hydroxylation
- The reduction of keto groups at C-17 using agents such as sodium borohydride or lithium aluminum hydride can produce the hydroxyl group at C-17α, forming the desired hydroxysteroids.
- Hydroxylation at the 17α-position can also be achieved enzymatically or via biotransformation using microbial systems capable of regioselective hydroxylation.
Biotransformation Techniques
Microbial Dehydrogenation and Hydroxylation
Recent studies highlight microbial biotransformation as an environmentally friendly and highly selective method:
- Microorganisms such as Arthrobacter species are capable of dehydrogenating steroidal compounds at specific positions, including the 1,2- and 17α-positions.
- Biotransformation using Arthrobacter sp. ATCC 15186 has been reported to produce 17-methoxy-17α-oxa-D-homoandrosta-1,4-dien-3-one, which can be further processed to the target compound.
| Microorganism | Substrate | Transformation Time | Main Products | Reference |
|---|---|---|---|---|
| Arthrobacter sp. | 17α-oxa-D-homoandrosta-1,4-diene-3,17-dione | 8 days | 17-methoxy-17α-oxa-D-homoandrosta-1,4-dien-3-one |
Enzymatic Hydroxylation
- Enzymes such as cytochrome P450 monooxygenases are employed to introduce hydroxyl groups at precise positions, including C-17α, under mild conditions.
Chemical Synthesis Pathways
Synthesis via Intermediate Lactones
- The synthesis often involves the formation of lactone intermediates, which are subsequently reduced or modified to yield the target compound.
- For example, the reaction of 17α-oxa-D-homoandrost-4-en-3,17-dione with ethereal methyl magnesium bromide (a Grignard reagent) in tetrahydrofuran leads to the formation of 17α-methyl derivatives, which are then hydrolyzed to the hydroxylated products.
| Step | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Grignard addition | Ethereal methyl magnesium bromide in tetrahydrofuran | 17α-methyl-17a-oxa-D-homoandrost-4-en-3-one |
Reduction of Dehydro Compounds
- Dehydrogenation of 17α-hydroxy derivatives using diisobutyl aluminum hydride (DIBAL-H) facilitates the formation of the 17a-methylated compounds.
- These compounds are then subjected to hydrolysis or further oxidation to obtain the final hydroxylated product.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Androst-4-ene-3,17-dione (AD)
Structure : C₁₉H₂₄O₂; lacks the 17α-methyl and D-homo modifications.
Key Differences :
- AD is a natural intermediate in steroidogenesis, serving as a precursor for testosterone and estrone .
- Unlike the target compound, AD undergoes microbial degradation via dehydrogenation to form androsta-1,4-diene-3,17-dione (ADD) in Comamonas testosteroni and Mycobacteria .
- Pharmacological Role : AD is a substrate for aromatase (CYP19A1) in estrogen biosynthesis .
Androsta-1,4-diene-3,17-dione (ADD)
Structure : C₁₉H₂₂O₂; contains conjugated double bonds at C1-C2 and C4-C3.
Key Differences :
- ADD is a microbial metabolite of AD with enhanced reactivity due to the 1,4-diene system .
- Used industrially to synthesize glucocorticoids and estrogens.
- The target compound’s D-homo ring and 17α-substituents likely prevent similar dehydrogenation pathways, reducing susceptibility to microbial degradation .
4-Hydroxyandrost-4-ene-3,17-dione (Formestane)
Structure : C₁₉H₂₄O₃; features a 4-hydroxy group instead of the 4-ene-3-keto system.
Key Differences :
- Formestane is a suicide inhibitor of aromatase , used in breast cancer therapy .
- The target compound’s 17α-methyl group may enhance metabolic stability compared to Formestane, which undergoes rapid glucuronidation .
Testolactone
Structure : C₁₉H₂₄O₃; features a δ-lactone ring formed by oxidation of the D-ring.
Key Differences :
Biological Activity
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione (HMDD) is a synthetic derivative of androstenedione, a naturally occurring steroid hormone. This compound exhibits significant biological activity, particularly in relation to androgenic effects and potential therapeutic applications. Understanding the biological activity of HMDD involves examining its mechanism of action, biological effects, and applications in research and medicine.
| Property | Value |
|---|---|
| CAS No. | 14510-23-7 |
| Molecular Formula | C₂₁H₃₀O₃ |
| Molecular Weight | 330.46 g/mol |
| Synonyms | 17aα-hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione |
HMDD's structure includes a ketone group at position 3 and a methyl group at position 10, which differentiates it from testosterone and influences its biological properties.
HMDD primarily acts as an androgen receptor agonist. The compound binds to androgen receptors, which are critical for mediating the biological effects of androgens in the body. This interaction can lead to various physiological responses, including:
- Increased protein synthesis : Enhancing muscle growth and recovery.
- Modulation of fat metabolism : Potentially aiding in fat loss.
- Influence on libido and mood : Affecting sexual function and emotional well-being.
Target Pathways
HMDD's biological activity is linked to several key pathways:
- Androgenic Activity : As an androgenic steroid, HMDD promotes male secondary sexual characteristics.
- Anabolic Effects : It may enhance muscle mass and strength through its anabolic properties.
- Hormonal Modulation : The compound can influence the levels of other hormones, such as estrogen, through aromatase inhibition .
In Vitro Studies
Research has demonstrated that HMDD exhibits significant androgenic activity in vitro. For instance, studies have shown that HMDD can stimulate androgen-responsive genes in cultured cells, leading to increased expression of proteins associated with muscle growth and development .
In Vivo Studies
In animal models, HMDD has been evaluated for its anabolic effects. A study involving male rats demonstrated that administration of HMDD resulted in increased lean body mass and reduced fat mass compared to controls. This suggests potential applications in treating muscle-wasting conditions .
Case Studies
- Case Study on Hormone Replacement Therapy :
- Aromatase Inhibition :
Therapeutic Potential
The biological activity of HMDD suggests various therapeutic applications:
- Hormone Replacement Therapy (HRT) : Its ability to enhance androgen levels makes it suitable for HRT in men with testosterone deficiency.
- Anabolic Steroid Use : Athletes may use HMDD for its muscle-building properties; however, this raises ethical concerns regarding doping.
- Cancer Treatment : As an aromatase inhibitor, HMDD could play a role in managing hormone-sensitive cancers.
Research Applications
HMDD serves as a reference standard in analytical chemistry for identifying steroid compounds. Its unique properties allow researchers to explore new synthetic pathways for developing steroid-based drugs.
Q & A
Q. What are the key enzymatic pathways involved in the metabolism of 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione, and how can they be experimentally validated?
Answer: The compound is metabolized via steroid hormone biosynthesis pathways, particularly involving cytochrome P450 enzymes. For example, 19-Hydroxyandrost-4-ene-3,17-dione is oxidized to 19-Oxoandrost-4-ene-3,17-dione by NADPH-dependent cytochrome P450 19A1 (aromatase) . Experimental validation requires:
- Enzyme assays using recombinant CYP19A1 and NADPH cofactors, with product detection via HPLC or LC-MS.
- Tracer studies with isotopically labeled substrates (e.g., deuterated 19-Hydroxyandrost-4-ene-3,17-dione) to track conversion efficiency.
- KEGG pathway mapping (e.g., hsa00140) to contextualize reactions within broader steroid biosynthesis networks .
Q. What analytical methods are recommended for quantifying 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize using a C18 column and electrospray ionization (ESI) in positive mode. Validate with spiked plasma/tissue homogenates to assess recovery rates (≥85%) and limit of detection (LOD < 1 ng/mL) .
- Thin-Layer Chromatography (TLC): Use silica gel plates with mobile phases like chloroform:methanol (9:1) for preliminary separation. Visualize with iodine vapor or sulfuric acid staining .
- Cross-validation with nuclear magnetic resonance (NMR) for structural confirmation, focusing on characteristic shifts (e.g., C3 ketone at δ ~210 ppm) .
Q. How does the structural modification of 17α-methylation influence the stability and bioactivity of this compound compared to non-methylated analogs?
Answer: The 17α-methyl group enhances metabolic stability by reducing hepatic degradation (e.g., via 17β-hydroxysteroid dehydrogenase inhibition) and prolongs half-life in vivo. Comparative studies should:
- Use radiolabeled analogs (e.g., ³H-17α-methyl vs. ³H-androstenedione) to track tissue distribution in rodent models.
- Perform molecular docking to assess binding affinity to androgen receptors (AR) vs. non-methylated derivatives.
- Evaluate in vitro stability in liver microsomes to quantify degradation rates .
Advanced Research Questions
Q. How can contradictory data on metabolite profiles of 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione in different species be resolved?
Answer: Species-specific cytochrome P450 isoform expression drives metabolite variability. For resolution:
- Conduct species-comparative studies using liver microsomes from rats, humans, and primates. Quantify enzyme activity via Vmax/Km ratios for key reactions (e.g., 19-hydroxylation vs. 17β-reduction) .
- Apply genomic knockout models (e.g., CRISPR-Cas9 CYP19A1-deficient cell lines) to isolate pathways.
- Use isotope ratio mass spectrometry (IRMS) to distinguish endogenous vs. exogenous metabolites in urine/blood samples .
Q. What experimental strategies mitigate interference from isomerization products during synthesis or analysis of 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione?
Answer:
- Chiral chromatography: Employ a Chiralpak IG-U column with hexane:isopropanol (85:15) to separate Δ4- and Δ5-isomers .
- Low-temperature synthesis: Perform reactions at –20°C to minimize thermal isomerization. Monitor purity via differential scanning calorimetry (DSC) .
- Stability-indicating assays: Use accelerated degradation studies (40°C/75% RH for 30 days) to identify degradation products and adjust storage conditions .
Q. How can microbial biotransformation systems be optimized to produce 17α-Hydroxy-17α-methyl-D-homoandrost-4-ene-3,17-dione derivatives with enhanced bioactivity?
Answer:
- Strain screening: Test Mycobacterium spp. or Rhodococcus spp. for regioselective hydroxylation at C9 or C10 positions. Use high-throughput screening (HTS) with 96-well plates and LC-MS readouts .
- Medium optimization: Adjust carbon-to-nitrogen (C/N) ratios (e.g., 10:1) and co-substrates (e.g., glycerol) to enhance yield. Monitor dissolved oxygen (DO) levels for aerobic reactions .
- Directed evolution: Mutate P450BM3 or CYP106A2 to improve catalytic efficiency toward methylated substrates. Measure turnover numbers (TON) via stopped-flow spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
